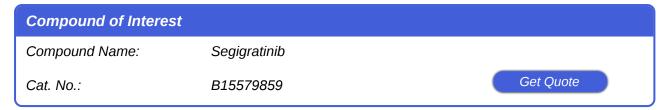


# Segigratinib: A Dual Inhibitor of CSF1R and FGFR for Cancer Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**Segigratinib** (formerly known as 3D185) is a novel small molecule inhibitor targeting both Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptors (FGFRs). This dual inhibitory activity positions **segigratinib** as a promising therapeutic agent in oncology, capable of simultaneously targeting tumor cell proliferation and modulating the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical studies on **segigratinib**, with a focus on its activity as a CSF1R inhibitor. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **segigratinib**, highlighting its potency and efficacy.

Table 1: In Vitro Kinase and Cellular Inhibition



Target	Assay Type	IC50 (nM)	Cell Line	Cellular Assay	IC50 (nM)
FGFR1	Kinase Assay	0.5[1]	NCI-H1581	p-FGFR1 Inhibition	-
FGFR2	Kinase Assay	1.3[1]	-	-	-
FGFR3	Kinase Assay	3.6[1]	-	-	-
CSF1R	Kinase Assay	3.8[1]	M-NFS-60	Proliferation	-
CSF1R	-	-	THP-1	p-CSF1R Inhibition	-

Table 2: In Vivo Antitumor Efficacy of Segigratinib

Cancer Model	Treatment Group	Tumor Growth Inhibition (%)	Reference
NCI-H1581 (FGFR1- amplified) Xenograft	12.5 mg/kg Segigratinib	60.4	[1]
NCI-H1581 (FGFR1- amplified) Xenograft	25 mg/kg Segigratinib	74.9	[1]
NCI-H1581 (FGFR1- amplified) Xenograft	50 mg/kg Segigratinib	96.4	[1]

Table 3: Pharmacokinetic Parameters of **Segigratinib** (from a Phase 1 Study Protocol)



Parameter	Description
Cmax	Maximum plasma concentration
Tmax	Time to reach Cmax
AUC0-24h	Area under the plasma concentration-time curve from 0 to 24 hours
AUC0-96h	Area under the plasma concentration-time curve from 0 to 96 hours
AUC0-∞	Area under the plasma concentration-time curve from time zero to infinity
t1/2	Elimination half-life
CL	Clearance
Vd	Volume of distribution
Note: Specific values for these parameters from completed studies are not yet publicly available. [2]	

## **Experimental Protocols**

This section details the methodologies used in the preclinical evaluation of **segigratinib**.

### In Vitro Kinase Inhibition Assay (CSF1R)

The inhibitory activity of **segigratinib** against the CSF1R kinase was determined using a Z'-LYTE™ Kinase Assay Kit.[1]

- Enzyme: Recombinant human CSF1R protein.
- Substrate: A synthetic peptide substrate (e.g., Poly-Glu, Tyr 4:1).[3]
- ATP Concentration: The concentration of ATP is typically kept near the Km value for the kinase.



#### • Procedure:

- Prepare serial dilutions of segigratinib.
- In a 96-well plate, add the CSF1R enzyme, the peptide substrate, and the serially diluted segigratinib.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[3]
- Stop the reaction and measure the kinase activity using a luminescence-based detection reagent (e.g., ADP-Glo™).[3]
- Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

#### **Cellular CSF1R Phosphorylation Assay**

This assay measures the ability of **segigratinib** to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.

- Cell Line: THP-1, a human monocytic leukemia cell line that endogenously expresses
   CSF1R.[4]
- Stimulus: Recombinant human CSF-1.[1]
- Procedure:
  - Plate THP-1 cells and starve them in serum-free medium.
  - Pre-incubate the cells with various concentrations of segigratinib.
  - Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
  - Lyse the cells and determine the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R by Western blotting or a sandwich ELISA.[4][5]



 Quantify the band intensities and calculate the concentration of segigratinib required to inhibit p-CSF1R by 50%.

### **Cell Proliferation Assay**

This assay assesses the effect of **segigratinib** on the proliferation of CSF1-dependent cells.

- Cell Line: M-NFS-60, a murine macrophage cell line that depends on CSF-1 for proliferation. [4]
- Procedure:
  - Plate M-NFS-60 cells in the presence of CSF-1.
  - Add serial dilutions of segigratinib to the wells.
  - Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
  - Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
  - Determine the IC50 value for the inhibition of proliferation.

#### In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **segigratinib** in animal models.

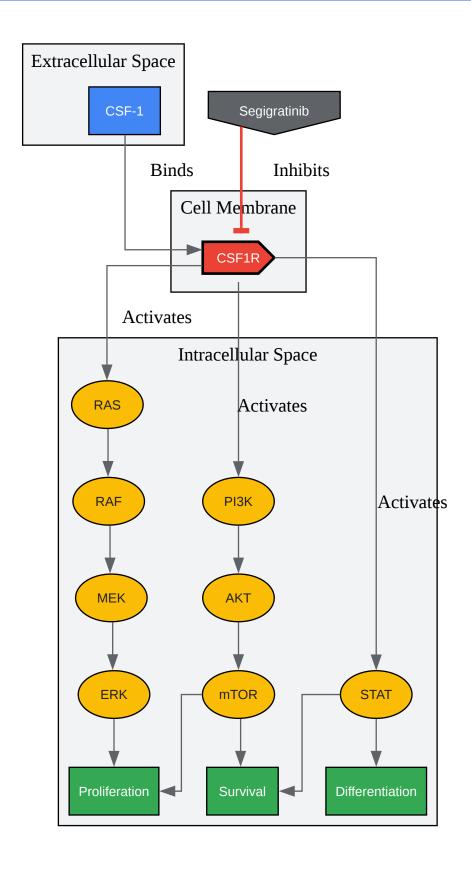
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous tumors derived from human cancer cell lines (e.g., NCI-H1581 for FGFR-driven tumors).[1]
- Treatment: Segigratinib is administered orally at various dose levels (e.g., 12.5, 25, 50 mg/kg) once daily.[1]
- Procedure:
  - Inject cancer cells subcutaneously into the flanks of the mice.
  - When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.



- Administer segigratinib or vehicle daily and monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and angiogenesis markers like CD31).[1]
- Calculate the tumor growth inhibition percentage for each treatment group compared to the vehicle control.

## **Mandatory Visualizations Signaling Pathway Diagram**



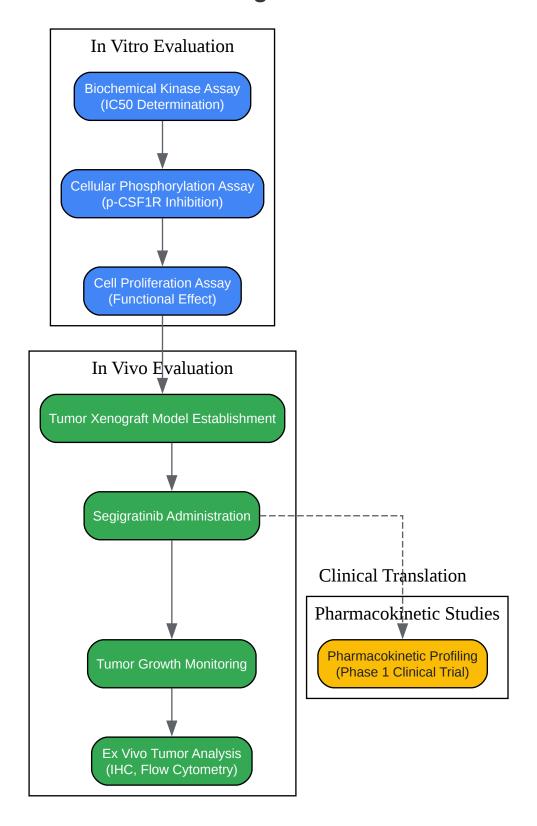


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Caption: CSF1R signaling pathway and the inhibitory action of segigratinib.



### **Experimental Workflow Diagram**



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